Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Overview
Description
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate: is a chemical compound with the molecular formula C14H9NO5S and a molecular weight of 325.28 g/mol. It is a sodium salt of 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenesulfonic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from anthraquinone. The key steps involve sulfonation, amination, and neutralization. The reaction conditions typically require strong acids and bases, and the process must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate involves large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The raw materials are sourced from reliable suppliers, and the production process is monitored to meet quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of anthraquinone hydroquinones.
Substitution: Generation of various substituted anthracenes.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Sodium 1-amino-4- (4-chlorophenyl)amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Bromaminic acid sodium salt
Uniqueness: Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.
Properties
IUPAC Name |
sodium;1-amino-9,10-dioxoanthracene-2-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIABSJKBGTEGT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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